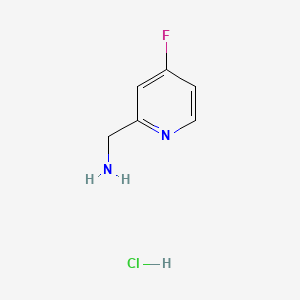

(4-Fluoropyridin-2-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

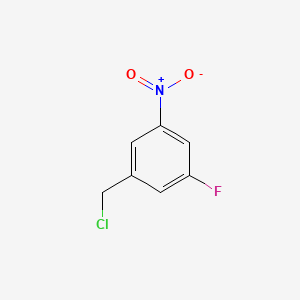

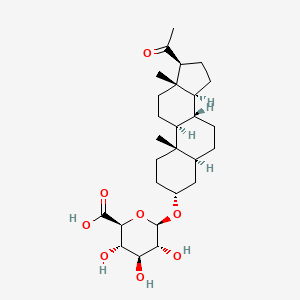

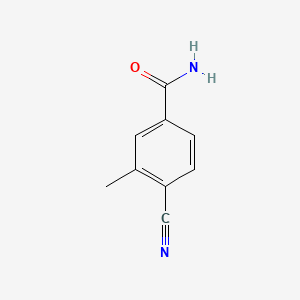

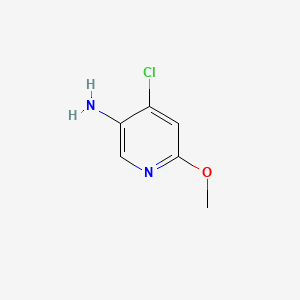

“(4-Fluoropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1241725-81-4 . It has a molecular weight of 162.59 and its molecular formula is C6H8ClFN2 . This compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(4-Fluoropyridin-2-yl)methanamine hydrochloride” consists of a pyridine ring with a fluorine atom at the 4th position and a methanamine group attached to the 2nd position . The hydrochloride indicates that it is a salt form of the compound.Physical And Chemical Properties Analysis

“(4-Fluoropyridin-2-yl)methanamine hydrochloride” is a compound with a molecular weight of 162.59 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Regioselective Metallation of Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including those related to 4-fluoropyridin-2-yl derivatives, is a critical area of research. A study by Marsais and Quéguiner (1983) explores the regioselective metallation of 3-fluoropyridine, demonstrating the chemoselective nature of this reaction at low temperatures using specific bases and chelates. The research provides insights into directing protophilic attack by these bases at the 2- or 4-position of the heterocycle, based on lithiation conditions. Theoretical quantum calculations offer a deeper understanding of the regioselectivity, proposing chelation that significantly alters the reactivity of the heterocycle towards the metallating agent. This research enables the efficient synthesis of 2,3- or 3,4-disubstituted pyridines, which are valuable in various chemical syntheses (Marsais & Quéguiner, 1983).

Fluoroquinolones: Potent Antibacterial Agents

Silva et al. (2003) discuss the importance of fluoroquinolones, a class of antibacterial agents derived from nalidixic acid, highlighting their broad spectrum of activity against various pathogens. The review details different synthetic methodologies for fluoroquinolones, underscoring the role of fluorinated compounds like 4-fluoropyridin-2-yl derivatives in enhancing the efficacy of these drugs. Ciprofloxacin hydrochloride, a notable fluoroquinolone, is emphasized for its critical role as both a bioterrorist weapon and a therapeutic agent in treating bacterial infections. This research underscores the significance of fluorinated pyrimidines in the development of more effective antibacterial drugs (Silva et al., 2003).

Fluoroalkylation in Aqueous Media

Song et al. (2018) review the progress in aqueous fluoroalkylation, including the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. The review highlights the innovative strategies for fluoroalkylation reactions in water, showcasing the importance of developing mild and green chemistry methods. Fluorinated functionalities, such as those derived from 4-fluoropyridin-2-yl compounds, are critical for designing pharmaceuticals, agrochemicals, and functional materials due to their unique physicochemical properties. This research reflects the growing trend towards sustainable and efficient synthesis methods that leverage the unique attributes of fluorinated compounds (Song et al., 2018).

Propriétés

IUPAC Name |

(4-fluoropyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIXQYFOLHOJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856408 |

Source

|

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoropyridin-2-yl)methanamine hydrochloride | |

CAS RN |

1241725-81-4 |

Source

|

| Record name | 2-Pyridinemethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)